molecular formula C15H18N2 B1215143 1-(1-Naphthylmethyl)piperazine CAS No. 40675-81-8

1-(1-Naphthylmethyl)piperazine

Cat. No.: B1215143
CAS No.: 40675-81-8
M. Wt: 226.32 g/mol
InChI Key: HGYDREHWXXUUIS-UHFFFAOYSA-N
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Description

1-(1-Naphthylmethyl)piperazine is a chemical compound with the molecular formula C15H18N2. It is known for its role as an efflux pump inhibitor, which makes it significant in the field of antimicrobial resistance research. This compound has been studied for its potential to enhance the efficacy of antibiotics by inhibiting the efflux mechanisms that bacteria use to expel these drugs, thereby overcoming multidrug resistance .

Mechanism of Action

Target of Action

1-(1-Naphthylmethyl)piperazine (NMP) primarily targets efflux pumps in bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells. They are particularly recognized for their role in antibiotic resistance . The overexpression of these pumps can lead to multidrug resistance (MDR) in bacteria .

Mode of Action

NMP acts as an efflux pump inhibitor (EPI). It inhibits the action of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells . This inhibition can help overcome MDR in bacteria . NMP interacts with the efflux pumps and causes retention of antibiotics within the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by NMP is the efflux pump-mediated drug transport pathway . Efflux pumps can transport various substrates, including antibiotics, out of the cell. They play a crucial role in multidrug resistance (MDR) of bacteria . By inhibiting these pumps, NMP disrupts this pathway, leading to increased intracellular concentrations of antibiotics .

Pharmacokinetics

It’s known that the compound can interact with bacterial cells to inhibit efflux pumps, suggesting it has bioavailability .

Result of Action

The inhibition of efflux pumps by NMP leads to increased intracellular concentrations of antibiotics, enhancing their efficacy against bacteria . This can help overcome antibiotic resistance in bacteria that have developed MDR due to efflux pump overexpression .

Action Environment

The action of NMP can be influenced by environmental factors. For instance, the concentration of NMP can affect its ability to inhibit efflux pumps . At higher concentrations, NMP can cause membrane destabilization in bacteria, leading to cell death . At lower concentrations, nmp can inhibit efflux activity without causing significant membrane damage .

Biochemical Analysis

Biochemical Properties

1-(1-Naphthylmethyl)piperazine plays a significant role in biochemical reactions, particularly as an efflux pump inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of resistance-nodulation-cell division (RND) type efflux pumps in bacteria, which are responsible for extruding a wide range of antibiotics and other toxic compounds out of the cell . This inhibition leads to an increased intracellular concentration of these compounds, thereby enhancing their efficacy. The compound also interacts with other efflux pump inhibitors like Phe-Arg-β-naphthylamide, suggesting a potential synergistic effect .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it reverses multidrug resistance by inhibiting efflux pumps, leading to increased susceptibility to antibiotics . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate the expression of genes involved in the envelope stress response and repair systems in Klebsiella pneumoniae, leading to membrane destabilization and reduced biofilm formation . Additionally, it influences the intracellular accumulation of ethidium bromide, further confirming its role in efflux pump inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with efflux pumps in bacterial cells. It binds to the efflux pump proteins, inhibiting their function and preventing the extrusion of antibiotics and other toxic compounds . This binding interaction leads to an increased intracellular concentration of these compounds, thereby enhancing their efficacy. The compound also affects the membrane potential and β-lactamase activity, contributing to its overall inhibitory effect on efflux pumps . Furthermore, it has been shown to down-regulate the expression of genes involved in the envelope stress response, leading to membrane destabilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that it consistently reduces the minimum inhibitory concentration (MIC) of various antibiotics in bacterial cells, indicating its sustained inhibitory effect on efflux pumps . The extent of its effect may vary depending on the bacterial species and the specific efflux pump being targeted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits efflux pumps without causing significant toxicity . At higher doses, it can cause membrane damage and other adverse effects . For instance, in studies involving Salmonella, the compound reduced the MIC of tetracycline by 16 to 32-fold at a concentration of 250 μg/mL, but caused membrane damage at a concentration of 1000 μg/mL . These findings highlight the importance of optimizing the dosage to achieve the desired effect while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to efflux pump inhibition. It interacts with enzymes and cofactors involved in the metabolism of antibiotics and other toxic compounds . The compound has been shown to affect the metabolic flux and metabolite levels in bacterial cells, leading to changes in cellular metabolism . For example, it down-regulates the lsr operon, which is responsible for the production of autoinducer-2 and biofilm formation in Klebsiella pneumoniae .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is known to inhibit efflux pumps, leading to increased intracellular accumulation of antibiotics and other toxic compounds . This increased accumulation enhances the efficacy of these compounds and contributes to the overall inhibitory effect of this compound . Additionally, the compound’s distribution within the cell is influenced by its ability to destabilize the membrane, leading to changes in membrane potential and β-lactamase activity .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it exerts its inhibitory effect on efflux pumps . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it has been shown to localize in the inner and outer membranes of bacterial cells, leading to membrane destabilization and changes in membrane potential . This subcellular localization is crucial for its function as an efflux pump inhibitor and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthylmethyl)piperazine can be synthesized through a reaction between 1-chloromethylnaphthalene and piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYDREHWXXUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961056
Record name 1-[(Naphthalen-1-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40675-81-8
Record name 1-[(Naphthalen-1-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Naphthylmethyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-β-naphthylmethylpiperazine, provided the desired compound. To a solution of piperazine (2.0 g, 0.023 mol) in 15 mL of ethanol added a solution of (2-bromomethyl)naphthalene (5 g, 0.023 mol) in 15 mL of warm ethanol. It was stirred at 55° C. for 1 hour and stirred at room temperature for one over night. The resulting precipitate was filtered, washed with ethyl acetate (20 mL×2), and dried to yield 1-naphthylmethylpiperazine hydrobromide (2.3 g). MS m/z M+H=227, H1 -NMR (in MeOH-d4) δ=2.85 (t, 4H, piperazine), 3.20 (t, 4H, piperazine), 3.72 (s, 2H, benzyl), 7.45 (m, 3H, aromatic), 7.70 (s, 2H, aromatic), 7.80 (3, 3H, aromatic). The obtained 1-naphthylmethylpiperazine hydrobromide (2.2 g, 7.16 mmol) was dissolved in 50 mL of 3N sodium hydroxide aqueous solution and stirred at room temperature for 30 minutes. The product was extracted with ethyl acetate (50 mL×3), and the combined ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate. Solvent was removed to obtain 1.2 g of 1-[naphthylmethyl]piperazine in 75% yield. MS m/z M+H=227, H1 -NMR (in MeOH-d4) δ=2.5 (m, 4H, piperazine), 2.95 (t, 4H, piperazine 3.55 (s, 2H, benzyl), 7.74 (m, 3H, aromatic), 7.72 (s, 2H, aromatic), 7.79 (m, 3H, aromatic). The product of Example 3 (2.1 g, 2.03 mmol), 1-naphthylmethylpiperazine (1.84 g, 8.1 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride were used. 860 mg of pure compound was isolated in 38% yield. MS (FAB) m/z: M+H=1114 . The obtained product (850 mg, 0.76 mmol) was treated with 48%-HF (4 mL) in 30 mL of acetonitrile in the procedure described in Example 5. 413 mg of the pure title compound was isolated after purified by RP-HPLC in 41% yield. MS (FAB) m/z: M+K=1038. M+H=1000. mp=125°-126° C.
Name
1-naphthylmethylpiperazine hydrobromide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized according to General Procedure A: 1-(chloromethyl)naphthalene (4{24}, 5 mL, 33.4 mmol, 1 equiv.), piperazine (17.3 g, 200.6 mmol, 6 equiv.), THF (73.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{24} (6.58 g, 87%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 8.32 (d, 1H, J=8.0 Hz), 7.85 (d, 1H, J=8.0 Hz), 7.78 (d, 1H, J=8.0 Hz), 7.54-7.47 (m, 2H), 7.44-7.39 (m, 2H), 3.89 (s, 2H), 2.87 (t, 4H, J=5.0 Hz), 2.48 (br s, 4H), 1.68 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 134.3, 134.1, 132.8, 128.6, 128.1, 127.6, 125.9, 125.8, 125.3, 125.0, 62.0, 55.0, 46.4.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
73 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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